6-Methyl-5,8-dihydroquinoline-5,8-dione

Catalog No.
S14002410
CAS No.
18633-03-9
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-5,8-dihydroquinoline-5,8-dione

CAS Number

18633-03-9

Product Name

6-Methyl-5,8-dihydroquinoline-5,8-dione

IUPAC Name

6-methylquinoline-5,8-dione

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c1-6-5-8(12)9-7(10(6)13)3-2-4-11-9/h2-5H,1H3

InChI Key

XXQAHBXLRFWCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=N2

6-Methyl-5,8-dihydroquinoline-5,8-dione is an organic compound belonging to the quinoline family, characterized by a bicyclic structure that includes a quinoline moiety and two carbonyl groups at positions 5 and 8. Its molecular formula is C10H7NO2C_{10}H_{7}NO_{2}, and it has a unique arrangement of functional groups that contribute to its chemical reactivity and biological properties. The compound is recognized for its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development due to its structural features that allow for diverse modifications.

The chemical behavior of 6-methyl-5,8-dihydroquinoline-5,8-dione is influenced by its quinone structure, which can participate in various reactions such as:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, allowing for the introduction of different substituents.
  • Redox Reactions: The compound can act as an electron acceptor or donor, participating in redox reactions that are significant in biological systems .
  • Dimerization: Under certain conditions, it may form dimers through radical coupling mechanisms .

6-Methyl-5,8-dihydroquinoline-5,8-dione exhibits notable biological activities:

  • Anticancer Activity: Studies suggest that derivatives of quinoline compounds possess anticancer properties by inhibiting various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes like NAD(P)H:quinone oxidoreductase 1, which plays a role in cellular detoxification processes .

Several synthetic routes have been developed for the preparation of 6-methyl-5,8-dihydroquinoline-5,8-dione:

  • Oxidation of Quinolinols: The compound can be synthesized from 5- or 8-quinolinol through oxidation using reagents such as [bis(trifluoroacetoxy)iodo]benzene or other oxidizing agents like sodium chlorate under acidic conditions .
  • Nucleophilic Addition Reactions: The introduction of alkyl or aryl groups at the nitrogen or carbon positions can be achieved through nucleophilic addition followed by oxidation to regenerate the carbonyl groups .

The applications of 6-methyl-5,8-dihydroquinoline-5,8-dione are diverse:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for cancer treatment and other therapeutic areas due to their biological activities.
  • Dyes and Pigments: The compound's ability to form colored complexes makes it useful in dye chemistry.
  • Chemical Probes: It serves as a chemical probe in biochemical research to study enzyme activities and cellular processes.

Research on interaction studies involving 6-methyl-5,8-dihydroquinoline-5,8-dione has focused on its binding affinities with various biological targets:

  • Protein Binding Studies: Investigations into how the compound interacts with proteins involved in drug metabolism have revealed insights into its pharmacokinetic properties.
  • Molecular Docking Studies: Computational studies have been used to predict how this compound interacts with specific enzymes and receptors at the molecular level .

Several compounds share structural similarities with 6-methyl-5,8-dihydroquinoline-5,8-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Methoxyquinoline-5,8-dioneMethoxy group at position 6Enhanced solubility and modified biological activity
7-Methylquinoline-5,8-dioneMethyl group at position 7Different reactivity patterns due to substitution
6-Chloroquinoline-5,8-dioneChlorine atom at position 6Increased electrophilicity and potential for halogen bonding
2-Methylquinoline-4(1H)-oneMethyl group at position 2Distinct reactivity owing to the position of substitution

The uniqueness of 6-methyl-5,8-dihydroquinoline-5,8-dione lies in its specific methyl substitution pattern combined with the quinone functionality, which significantly influences its reactivity and biological profile compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

173.047678466 g/mol

Monoisotopic Mass

173.047678466 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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